

"Fluorogen binding modulator-1" structure-activity relationship

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Compound of Interest

Compound Name: Fluorogen binding modulator-1

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An In-depth Technical Guide to the Structure-Activity Relationship of Fluorogen-Activating Protein (FAP)-Fluorogen Binding Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

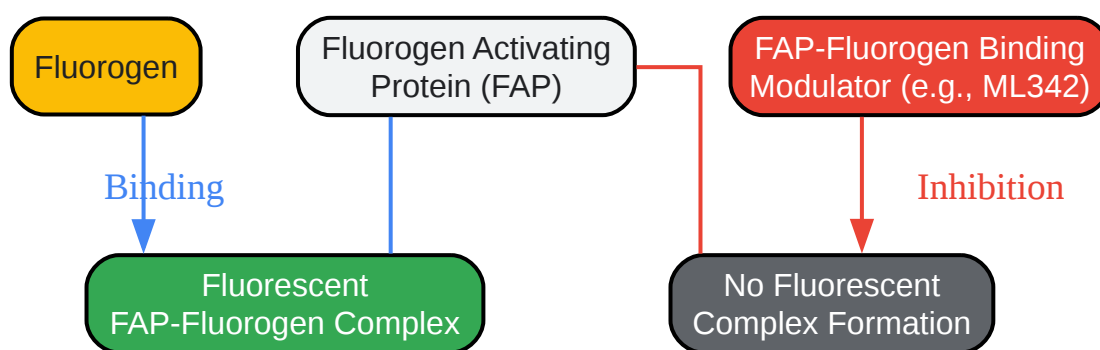
Fluorogen-Activating Protein (FAP) technology represents a powerful tool for live-cell imaging and tracking of cellular proteins.[1][2] This system utilizes a genetically encoded single-chain antibody fragment (scFv) that is not fluorescent on its own but can bind to specific small, non-fluorescent molecules called fluorogens.[2][3] Upon binding to the FAP, the fluorogen's conformation is constrained, leading to a significant increase in its fluorescence.[4] This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it ideal for various applications, including monitoring protein trafficking and receptor internalization.[3][5]

Recently, a class of small molecules has been identified that can modulate this FAP-fluorogen interaction. These molecules, which are non-fluorescent themselves, act as competitive inhibitors, preventing the fluorogen from binding to the FAP and thus blocking the fluorescent signal.[3] This guide focuses on the structure-activity relationship (SAR) of these FAP-fluorogen binding modulators, with a particular emphasis on the probe molecule ML342 and its analogs.

The discovery of these modulators opens up new avenues for developing sophisticated cell-based assays and chemical biology tools.[1]

Mechanism of Action: Inhibition of FAP-Fluorogen Binding

The fundamental mechanism of these modulators is the competitive inhibition of the binding between a fluorogen and its cognate FAP. In a typical FAP-based assay, a protein of interest is tagged with a FAP. When a cell-impermeable fluorogen is introduced, it binds to the FAP-tagged proteins on the cell surface, resulting in a strong fluorescent signal. A decrease in this signal can indicate either the internalization of the FAP-tagged receptor or the presence of a compound that blocks the FAP-fluorogen interaction.[3] The modulators discussed herein act via the latter mechanism. X-ray crystallography has confirmed that ML342 binds to the same site on the FAP (AM2.2) as the fluorogen TO1-2p, acting as a direct competitor.[3][5]



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Mechanism of FAP-Fluorogen Binding Inhibition.

Structure-Activity Relationship (SAR) of FAP-Fluorogen Binding Modulators

The SAR exploration for this class of compounds has centered on modifications to a core scaffold, leading to the identification of ML342 as a potent inhibitor. The following tables summarize the quantitative data for key analogs.

Table 1: SAR of Piperazine Analogs (SAR Series A)

Compound ID	R1	R2	EC50 (μM) in AM2.2- β 2AR cells	EC50 (μM) in AM2.2-GPR32 cells
ML342 (Probe)	4-CH3	H	0.047	0.059
Analog 1	2-CH3	H	0.106	0.128
Analog 2	3-CH3	H	0.101	0.121
Analog 3	H	H	0.119	0.142
Analog 4	4-OCH3	H	0.201	0.231
Analog 5	4-Cl	H	0.089	0.107
Analog 6	4-CH3	5-Cl	>10	>10

Data synthesized from the "Discovery of Small-Molecule Nonfluorescent Inhibitors of Fluorogen-Fluorogen Activating Protein Binding Pair" publication.

Table 2: SAR of Racemic Piperidine Analogs (SAR Series B)

Compound ID	R1	EC50 (μM) in AM2.2- β 2AR cells	EC50 (μM) in AM2.2-GPR32 cells
SID 125240936	4-CH3	0.150	0.182
Analog 7	2-CH3	0.325	0.398
Analog 8	3-CH3	0.289	0.351
Analog 9	H	0.411	0.502

Data synthesized from the "Discovery of Small-Molecule Nonfluorescent Inhibitors of Fluorogen-Fluorogen Activating Protein Binding Pair" publication.

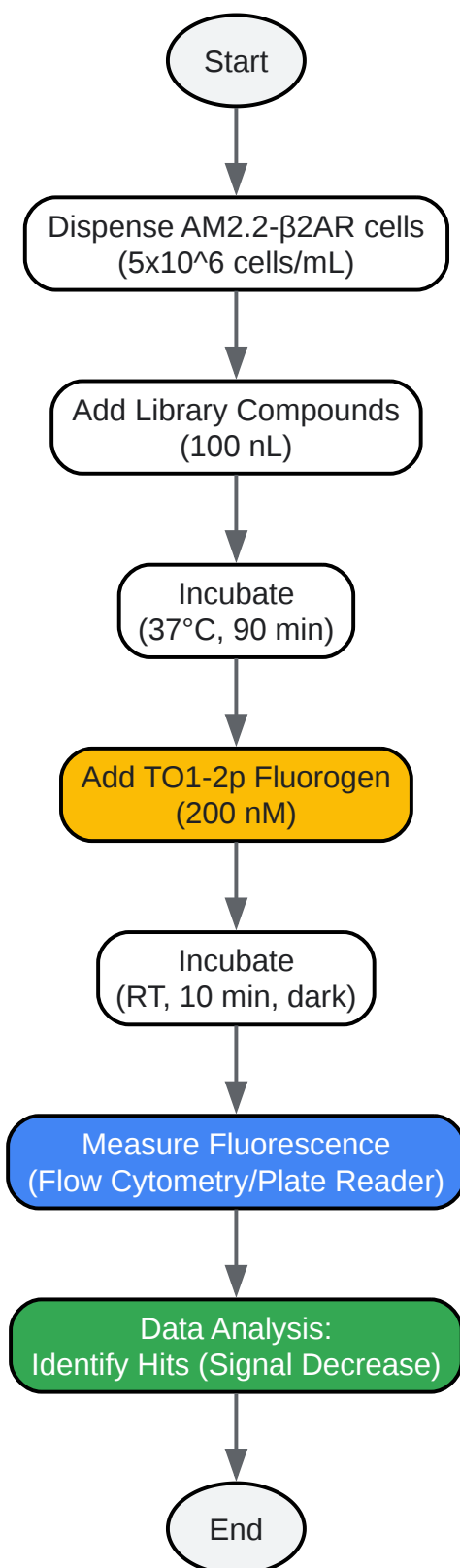
Experimental Protocols

Primary High-Throughput Screen for FAP-Fluorogen Binding Inhibitors

This assay was designed to identify compounds that decrease the fluorescence signal generated by the binding of the fluorogen TO1-2p to the FAP AM2.2 expressed on the surface of cells.

- Cell Line: AM2.2-β2AR cells (HEK293 cells stably expressing the β2-adrenergic receptor tagged with the AM2.2 FAP).
- Reagents:
 - RPMI 1640 full medium (with L-glutamine, 10% FBS, 1% penicillin/streptomycin).
 - Serum-free RPMI 1640 medium.
 - TO1-2p fluorogen.
 - Isoproterenol (positive control for receptor internalization).
 - Library compounds dissolved in DMSO.
- Protocol:
 - AM2.2-β2AR cells are harvested and resuspended in fresh RPMI 1640 full medium to a final density of 5×10^6 cells/mL.
 - Using a liquid handler, 5 μL of serum-free RPMI is dispensed into the assay plate wells (384-well format).
 - Positive control wells receive 5 μL of 32 μM isoproterenol in RPMI full medium.
 - 100 nL of library compounds (final concentration range from 3 nM to 100 μM) are added to the assay plates.
 - The plates are incubated at 37°C for 90 minutes.
 - 5 μL of 200 nM TO1-2p fluorogen in RPMI full medium is added to all wells.

- The plates are incubated at room temperature for 10 minutes, protected from light.
- Fluorescence is measured using a flow cytometer or a plate reader with appropriate excitation/emission wavelengths for TO1-2p.
- A decrease in fluorescence signal relative to untreated controls indicates potential inhibitory activity.[\[1\]](#)



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High-Throughput Screening Workflow.

Fluorogen/Soluble FAP Binding Competition Assay

This is a biochemical assay to confirm that the compounds directly interfere with the FAP-fluorogen interaction in a cell-free system.

- Reagents:
 - Soluble AM2.2 FAP.
 - TO1-2p fluorogen.
 - Assay buffer.
 - Test compounds dissolved in DMSO.
- Protocol:
 - A mixture of soluble AM2.2 FAP and TO1-2p fluorogen is prepared in assay buffer.
 - Varying concentrations of the test compound are added to this mixture.
 - The fluorescence of the mixture is measured using a spectrofluorometer.
 - A decrease in fluorescence signal with increasing compound concentration confirms direct inhibition of binding.^[1]

Compound Reversibility Assay

This secondary assay determines if the binding of the inhibitor to the FAP is covalent or reversible.

- Cell Line: AM2.2-GPR32 cells.
- Reagents:
 - Serum-free RPMI 1640 medium.
 - Test compound dissolved in DMSO.

- Protocol:
 - AM2.2-GPR32 cells are resuspended in serum-free RPMI to a final density of 5×10^5 cells/mL.
 - Two sets of cell suspensions are prepared.
 - 1 μ L of the test compound (at 100x final concentration) or DMSO is added to the respective cell suspensions.
 - The cells are incubated at 37°C for 90 minutes.
 - One set of cells is washed to remove unbound compound, while the other set is not.
 - The fluorescence is measured after the addition of the fluorogen.
 - If the fluorescence signal is restored in the washed cells, the binding of the inhibitor is considered reversible.[1]

Conclusion

The discovery of FAP-fluorogen binding modulators like ML342 provides a valuable set of tools for cell biology research. The well-defined structure-activity relationship of these compounds allows for the rational design of new probes with improved potency and selectivity. The detailed experimental protocols provided in this guide offer a foundation for researchers to utilize these modulators in their own assay development, enabling more precise control and interpretation of FAP-based experiments. Further exploration of this chemical space may lead to the development of even more sophisticated modulators for a wider range of FAP-fluorogen pairs.

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